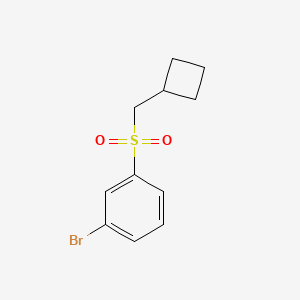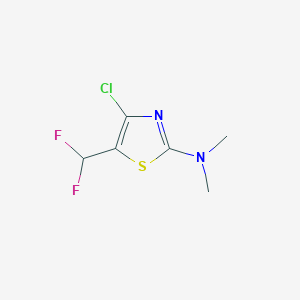
2-Bromo-5-chloro-terephthalic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-terephthalic acid dimethyl ester is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of terephthalic acid, where two of the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-terephthalic acid dimethyl ester typically involves the esterification of 2-Bromo-5-chloro-terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-Bromo-5-chloro-terephthalic acid+MethanolH2SO42-Bromo-5-chloro-terephthalic acid dimethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products:
Substitution Reactions: Products include substituted terephthalic acid esters with various functional groups replacing the bromine or chlorine atoms.
Ester Hydrolysis: The major products are 2-Bromo-5-chloro-terephthalic acid and methanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-terephthalic acid dimethyl ester is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloro-terephthalic acid dimethyl ester in chemical reactions involves the activation of the benzene ring by the electron-withdrawing bromine and chlorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The ester groups can also undergo hydrolysis through nucleophilic attack by water molecules, leading to the formation of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-terephthalic acid dimethyl ester
- 5-Chloro-terephthalic acid dimethyl ester
- 2,5-Dibromo-terephthalic acid dimethyl ester
Comparison: 2-Bromo-5-chloro-terephthalic acid dimethyl ester is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution provides distinct reactivity patterns compared to compounds with only one halogen substituent. The combination of bromine and chlorine atoms enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the ester groups provide versatility in further chemical modifications.
Eigenschaften
Molekularformel |
C10H8BrClO4 |
|---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
dimethyl 2-bromo-5-chlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CFIJGUIQMCNTLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)


![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)


